tert-Butyl (4-ethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used as a protecting group for amines in organic synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-ethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 4-ethylpiperidine with tert-butyl chloroformate. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-ethylpiperidin-4-yl)carbamate primarily undergoes reactions typical of carbamates, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethylpiperidine and tert-butyl alcohol.
Deprotection: The tert-butyl group can be removed using strong acids such as trifluoroacetic acid or by heating.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid or heat.
Major Products Formed
Hydrolysis: 4-ethylpiperidine and tert-butyl alcohol.
Deprotection: 4-ethylpiperidine.
Scientific Research Applications
tert-Butyl (4-ethylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used to protect amine groups during multi-step synthesis of complex molecules.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action for tert-Butyl (4-ethylpiperidin-4-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing for selective reactions to occur at other sites of the molecule. The tert-butyl group can be removed under specific conditions, revealing the amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Uniqueness
tert-Butyl (4-ethylpiperidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other carbamates, it offers a balance of stability and reactivity, making it particularly useful in complex synthetic routes.
Properties
IUPAC Name |
tert-butyl N-(4-ethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDORPYGXGRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440101-15-5 |
Source
|
Record name | tert-butyl (4-ethylpiperidin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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